molecular formula C24H26N2O5 B193036 4-Hydroxycarvedilol CAS No. 142227-49-4

4-Hydroxycarvedilol

Cat. No. B193036
M. Wt: 422.5 g/mol
InChI Key: ZCJHEORDHXCJNB-UHFFFAOYSA-N
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Description

4-Hydroxycarvedilol is a metabolite of Carvedilol, a non-selective β- and α1-adrenoreceptor blocker used for the treatment of hypertension and congestive heart failure . The drug is metabolized by CYP2D6 (to 4′-OH and 5′-OH), CYP2C9 (to O-desmethyl), CYP1A2 (to 8-OH) .


Synthesis Analysis

The metabolites 4′-hydroxycarvedilol and 5′-hydroxycarvedilol have been synthesized from commercially available vanillin and isovanillin, respectively . Carvedilol forms 1:2 drug/cyclodextrin complexes with the natural β-cyclodextrin (βCD). 2-Hydroxypropyl-βCD (HPβCD) and sulfobutylether βCD (SBEβCD) have been used as complexing agents in carvedilol buccal and sustained release tablets .


Molecular Structure Analysis

The molecular formula of 4-Hydroxycarvedilol is C24H26N2O5 . It has a molecular weight of 422.474 Da .


Chemical Reactions Analysis

Carvedilol is reported to function as a biological antioxidant via hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals . In both assays, carvedilol displayed negligible antioxidant activity, while the three metabolites all proved superior radical inhibitors to BHT, with radical-quenching abilities in the order 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Active Metabolites of Carvedilol : A study by Senthilkumar et al. (2010) reported a simple synthetic route for active metabolites of carvedilol, including 4′-hydroxycarvedilol. These metabolites exhibited high β-blockade activity, demonstrating their importance in therapeutic applications (Senthilkumar et al., 2010).

Antioxidant Properties

  • Comparison of Antioxidant Properties : Malig et al. (2017) compared the antioxidant properties of carvedilol and its metabolites, including 4′-hydroxycarvedilol. The study found that the metabolites, particularly 4′-hydroxycarvedilol, exhibited superior radical-inhibiting activities compared to the parent drug, highlighting its potential as a biological antioxidant (Malig et al., 2017).

Pharmacokinetics and Liver Fibrosis

  • Impact of Liver Fibrosis on Carvedilol Pharmacokinetics : El-demerdash et al. (2017) explored the antifibrotic effects of carvedilol and how liver fibrosis impacts carvedilol pharmacokinetics. The study provided evidence that carvedilol's pharmacokinetic profile is recovered in CCl4-intoxicated rats treated with carvedilol for 6 weeks, indicating its potential role in improving hepatic efficiency (El-demerdash et al., 2017).

Enhancement of Drug Solubility

  • Approaches for Enhancement of Carvedilol Dissolution Rate : A study by Shete et al. (2012) investigated various approaches using chitosan and chitosan chlorhydrate to enhance the dissolution rate of carvedilol. This research is relevant to 4′-hydroxycarvedilol as it is a metabolite of carvedilol and may benefit from similar enhancement techniques (Shete et al., 2012).

properties

IUPAC Name

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404402
Record name 4'-Hydroxyphenyl Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycarvedilol

CAS RN

142227-49-4
Record name 4-Hydroxycarvedilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxyphenyl Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
TC Malig, MR Ashkin, AL Burman, M Barday… - …, 2017 - pubs.rsc.org
… The three phenolic carvedilol derivatives displayed activities in the order 4′-hydroxycarvedilol (4) < 5′-hydroxycarvedilol (5) ≪ 3-hydroxycarvedilol (6). All three compounds were …
Number of citations: 19 pubs.rsc.org
J Li, L Wang, S Wang, M Chen, E Gu, G Hu… - … of Chromatography B, 2015 - Elsevier
… No significant degradation was observed when samples of carvedilol, metoprolol, 4′-hydroxycarvedilol, 5′-hydroxycarvedilol and o-desmethyl carvedilol were taken through three …
Number of citations: 10 www.sciencedirect.com
N Senthilkumar, YS Somannavar… - Synthetic …, 2010 - Taylor & Francis
… The metabolites 4′-hydroxycarvedilol and 5′-hydroxycarvedilol have exhibited high activity for β-blockade. We have disclosed syntheses of 4′-hydroxycarvedilol and 5′-…
Number of citations: 17 www.tandfonline.com
L Dean - 2018 - europepmc.org
… Carvedilol is primarily converted by CYP2D6 to 4’-hydroxycarvedilol and 5’-… Carvedilol is primarily converted by CYP2D6 to 4’-hydroxycarvedilol and 5’-hydroxycarvedilol. Data from pre-…
Number of citations: 3 europepmc.org
M Fujimaki - Drug metabolism and disposition, 1994 - Citeseer
… dIIol(8-OHC), 4’-hydroxycarvedilol (4’-OHC), and O-dasmsthylcarvedllol (D. sC). The structures of these m#{149} tabolltssware confirmed by cochromatography with the authentic …
Number of citations: 14 citeseerx.ist.psu.edu
T Malig, Z Xiao, SRW Chen, TG Back - Bioorganic & Medicinal Chemistry …, 2016 - Elsevier
Carvedilol is a drug widely used in the treatment of heart failure and associated cardiac arrhythmias. A unique action of carvedilol is its suppression of store overload-induced calcium …
Number of citations: 5 www.sciencedirect.com
WH Schaefer, J Politowski, B Hwang, F Dixon… - Drug metabolism and …, 1998 - ASPET
… Lesser quantities of des-carbazolyl-carvedilol (M8), des-methyl-carvedilol (M2), and 4′-hydroxycarvedilol (M4) were also identified. Metabolite profiles were also obtained for feces …
Number of citations: 65 dmd.aspetjournals.org
Y Hou, H Xie, G Dou, W Yang, J Ge, B Zhou, J Ren, J Li… - Medicine, 2021 - ncbi.nlm.nih.gov
… , and 4′-Hydroxycarvedilol group was … 4′-Hydroxycarvedilol group was lower than that in the Tivantinib group. It is suggested that Tivantinib, Phyllanthin, and 4′-Hydroxycarvedilol …
Number of citations: 2 www.ncbi.nlm.nih.gov
T Malig - 2016 - prism.ucalgary.ca
… in the last step of the synthesis of 4’-hydroxycarvedilol (11). The amine salt mixture and oxirane 40 were heated in isopropanol at 80oC and 4’-hydroxycarvedilol (11) was isolated as a …
Number of citations: 2 prism.ucalgary.ca
NC Hughes, N Bajaj, J Fan, EYK Wong - Bioanalysis, 2009 - Future Science
Nicola Hughes obtained her PhD in 1992 in Biochemistry at the University of London, UK, where she studied the covalent binding of carcinogenic polyaromatic hydrocarbons to DNA in …
Number of citations: 57 www.future-science.com

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